2-Bromo-6-methylpyrimidin-4(3H)-one chemical properties
2-Bromo-6-methylpyrimidin-4(3H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-6-methylpyrimidin-4(3H)-one
Abstract: 2-Bromo-6-methylpyrimidin-4(3H)-one is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidinone core with a reactive bromine atom at the C2 position, presents a valuable scaffold for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, a robust and logical protocol for its synthesis, and a detailed exploration of its key chemical reactivities. We will delve into the mechanistic underpinnings of its participation in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, providing a practical framework for scientists to leverage this compound's synthetic potential in the pursuit of novel therapeutic agents.
Physicochemical and Structural Properties
2-Bromo-6-methylpyrimidin-4(3H)-one is a substituted pyrimidinone, a class of heterocyles recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. Understanding its core properties is fundamental to its effective application.
Core Data and Tautomerism
The fundamental properties of the title compound are summarized below. It is critical to recognize that pyrimidin-4(3H)-ones exist in a tautomeric equilibrium with their aromatic hydroxy-pyrimidine form. While the keto tautomer, 2-Bromo-6-methylpyrimidin-4(3H)-one, is generally the predominant and more stable form, particularly in the solid state, the presence of the enol form in solution can influence reactivity[1]. This equilibrium is a key consideration in both reaction design and analytical characterization.
| Property | Value | Source |
| CAS Number | 252566-49-7 | [2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Predicted LogP | 0.8 | [2] |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
Synthesis and Purification
While specific literature detailing the synthesis of 2-Bromo-6-methylpyrimidin-4(3H)-one is not abundant, a highly logical and efficient route is the direct electrophilic bromination of the readily available precursor, 6-methylpyrimidin-4(3H)-one (also known as 6-methyluracil). The C5 position of the uracil ring is electron-rich and highly susceptible to electrophilic attack; however, bromination at the C2 position can be achieved under specific conditions, often involving conversion of the C2-hydroxyl (in the enol form) to a better leaving group or using harsher brominating agents. A more direct approach for achieving C2-bromination on a pyrimidinone is to start from a precursor where the C2 position is already functionalized for substitution, such as 2-amino-6-methylpyrimidin-4(3H)-one, via a Sandmeyer-type reaction[3][4].
However, for a direct approach from the pyrimidinone, brominating agents like phosphorus oxybromide (POBr₃) or a mixture of PPh₃/NBS are effective for converting hydroxypyrimidines to bromopyrimidines[5].
Proposed Synthesis Protocol: Bromination of 6-Methylpyrimidin-4(3H)-one
This protocol is based on established methods for the conversion of hydroxypyrimidines to bromopyrimidines. The choice of phosphorus oxybromide is predicated on its efficacy in converting the keto/enol group into a reactive intermediate that is subsequently displaced by bromide.
Materials:
-
6-Methylpyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxybromide (POBr₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, suspend 6-methylpyrimidin-4(3H)-one (1.0 eq) in anhydrous acetonitrile (approx. 0.5 M).
-
Addition of Reagent: Carefully add phosphorus oxybromide (POBr₃) (3.0 eq) portion-wise to the suspension at room temperature. The reaction is exothermic and may require an ice bath for temperature control.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% ethyl acetate in hexanes), observing the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
Slowly neutralize the acidic mixture by adding saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.
-
Caption: High-level workflow for the synthesis of the title compound.
Key Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-6-methylpyrimidin-4(3H)-one lies in the reactivity of the C2-bromo substituent. This position is analogous to the 2-position of a pyridine ring, making it susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The C2-bromo group can be displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The electron-withdrawing nature of the ring nitrogen atoms is crucial for stabilizing this intermediate, thereby facilitating the substitution[6][7]. This reaction typically requires elevated temperatures and a suitable base to deprotonate the nucleophile or neutralize the HBr byproduct.
General Protocol for SNAr with an Amine Nucleophile:
Materials:
-
2-Bromo-6-methylpyrimidin-4(3H)-one (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or Dioxane)
Procedure:
-
Setup: To a dry reaction vial or flask, add 2-Bromo-6-methylpyrimidin-4(3H)-one (1.0 eq), the amine nucleophile (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-140 °C. Stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over a drying agent, concentrate, and purify the residue by column chromatography.
Caption: Generalized mechanism for SNAr on the pyrimidinone core.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds[8][9][10]. The C2-bromo position of the title compound is an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This reaction offers high functional group tolerance and generally proceeds with high yields.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
2-Bromo-6-methylpyrimidin-4(3H)-one (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)
Procedure:
-
Setup: In a Schlenk flask, combine 2-Bromo-6-methylpyrimidin-4(3H)-one (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent, followed by the palladium catalyst.
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) until the reaction is complete by TLC or LC-MS analysis.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the combined organic layers. Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidinone scaffold is a cornerstone in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents[3][11]. 2-Bromo-6-methylpyrimidin-4(3H)-one serves as an ideal starting point for generating libraries of diverse compounds for screening.
-
Scaffold Decoration: Via Suzuki coupling, a multitude of aryl and heteroaryl moieties can be installed at the C2 position to probe interactions with target proteins, such as the hinge region of a kinase ATP-binding site.
-
Vector for Further Synthesis: Following substitution at the C2 position, the N-H protons at the N1 and N3 positions, as well as the C6-methyl group, can be further functionalized, allowing for three-dimensional exploration of chemical space.
-
Bioisosteric Replacement: The pyrimidinone core can act as a bioisostere for other heterocyclic systems, offering a way to modulate physicochemical properties like solubility and metabolic stability while retaining key pharmacophoric interactions.
The utility of related brominated pyrimidinones and pyridopyrimidines in developing anticancer, antiviral, and antihistaminic agents underscores the potential of this particular scaffold in modern drug discovery programs[12][13].
Safety and Handling
As with any halogenated organic compound, 2-Bromo-6-methylpyrimidin-4(3H)-one should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. Based on analogous compounds like 2-bromo-6-methylpyridine, it should be considered a potential skin, eye, and respiratory irritant[14].
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
-
2-Bromo-6-methylpyrimidin-4(3H)-one - CAS 252566-49-7. Moresci. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. SciSpace. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]
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6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]
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2-Isopropyl-6-methylpyrimidin-4(3H)-one. National Center for Biotechnology Information. [Link]
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Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. ResearchGate. [Link]
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